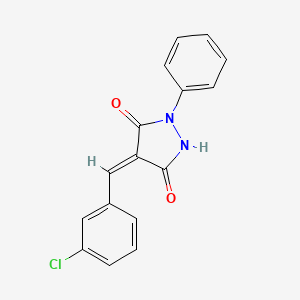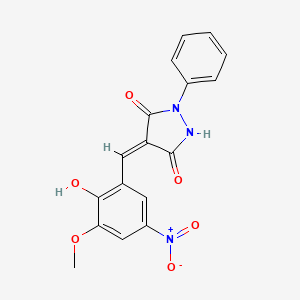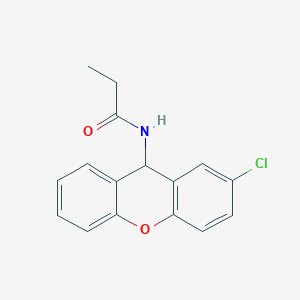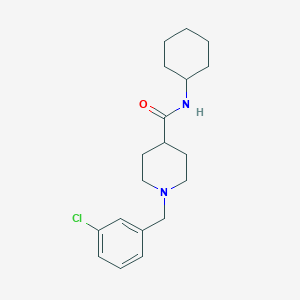![molecular formula C19H21N3O2 B5158894 N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide, also known as PNU-120596, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
作用機序
The mechanism of action of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide is not fully understood, but it is believed to involve the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and inhibition of this enzyme can lead to cell death. This compound has also been shown to inhibit the activation of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In animal models of autoimmune diseases, this compound has been shown to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
One of the advantages of using N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for PARP inhibition. This allows researchers to study the effects of PARP inhibition without the confounding effects of off-target effects. However, one limitation of using this compound is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the study of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases other than Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
合成法
The synthesis of N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide involves a series of chemical reactions that start with the condensation of 2,3-dimethylphenol with 4-chlorobutyronitrile to form 2-(4-chlorobutanoyl)-3,6,7-trimethylbenzofuran. This compound is then reacted with ethylenediamine to form N-(4-chlorobutanoyl)-N',N',3,6,7-tetramethyl-1,2-benzofuran-5-carboxamidine, which is subsequently reacted with pyrimidine to form this compound.
科学的研究の応用
N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide has been studied for its potential therapeutic applications in a variety of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurology, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease. In immunology, this compound has been shown to modulate the immune response in animal models of autoimmune diseases.
特性
IUPAC Name |
N,3,6,7-tetramethyl-N-(1-pyrimidin-4-ylethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-11-6-7-15-13(3)18(24-17(15)12(11)2)19(23)22(5)14(4)16-8-9-20-10-21-16/h6-10,14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKBPUIGZRBVMMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(O2)C(=O)N(C)C(C)C3=NC=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![1-(2,6-dimethyl-1-piperidinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B5158856.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)


![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)

![17-(2-ethylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5158902.png)